molecular formula C13H21Cl2FN2 B2574345 N-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride CAS No. 1349716-49-9

N-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B2574345
CAS No.: 1349716-49-9
M. Wt: 295.22
InChI Key: KVLUSNRPMMZGEO-UHFFFAOYSA-N
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Description

N-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C13H21Cl2FN2. It is known for its unique structure, which includes a piperidine ring substituted with a 3-fluoro-5-methylbenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 3-fluoro-5-methylbenzyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and production costs. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-Fluoro-5-methylbenzyl)piperidin-4-one, while reduction may produce N-(3-Fluoro-5-methylbenzyl)piperidin-4-amine.

Scientific Research Applications

N-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Fluorobenzyl)piperidin-4-amine
  • N-(3-Methylbenzyl)piperidin-4-amine
  • N-(3-Chlorobenzyl)piperidin-4-amine

Uniqueness

N-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the benzyl ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(3-fluoro-5-methylphenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.2ClH/c1-10-6-11(8-12(14)7-10)9-16-13-2-4-15-5-3-13;;/h6-8,13,15-16H,2-5,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLUSNRPMMZGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)CNC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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